molecular formula C9H9Cl B8769208 1-Chloro-2-(prop-1-EN-2-YL)benzene

1-Chloro-2-(prop-1-EN-2-YL)benzene

Cat. No. B8769208
M. Wt: 152.62 g/mol
InChI Key: AAVXAQDZDGZZAO-UHFFFAOYSA-N
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Patent
US03998894

Procedure details

A mixture of 375 parts of phosphoric acid (95% strength by weight) and 1 part of phenothiazine is irradiated for 10 minutes analogously to Example 11. A mixture of 52 parts of styrene, 76 parts of α-methyl-o-chlorostyrene and 94 parts of o-chloro-isopropylbenzene is added to the irradiated solution over 4 hours at 35° to 40° C. After completion of the addition, the mixture is stirred for a further hour at 40° C. The organic phase is separated off and washed with 150 parts of 5 per cent strength by weight sodium hydroxide solution, and fractional distillation gives 20 parts of 1-methyl-3-phenylindan and 68 parts of 1,3-dimethyl-3-(o-chlorophenyl)-indan (b.p. 147° to 152° C (0.4 mm)).
[Compound]
Name
375
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[CH:6]1C2NC3C(=CC=CC=3)SC=2C=CC=1.[CH2:20]=[CH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[CH3:28][C:29]([C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1Cl)=[CH2:30].[Cl:38][C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=1[CH:45]([CH3:47])[CH3:46]>>[CH3:28][CH:29]1[C:31]2[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=2)[CH:21]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:30]1.[CH3:26][CH:25]1[C:24]2[C:47](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:45]([CH3:6])([C:40]2[CH:41]=[CH:42][CH:43]=[CH:44][C:39]=2[Cl:38])[CH2:46]1

Inputs

Step One
Name
375
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Two
Name
52
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=C(C=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for a further hour at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is irradiated for 10 minutes analogously to Example 11
Duration
10 min
ADDITION
Type
ADDITION
Details
is added to the irradiated solution over 4 hours at 35° to 40° C
Duration
4 h
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
washed with 150 parts of 5 per cent strength by weight sodium hydroxide solution, and fractional distillation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1CC(C2=CC=CC=C12)C1=CC=CC=C1
Name
Type
product
Smiles
CC1CC(C2=CC=CC=C12)(C1=C(C=CC=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.